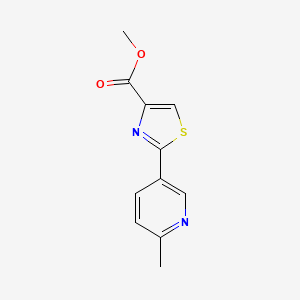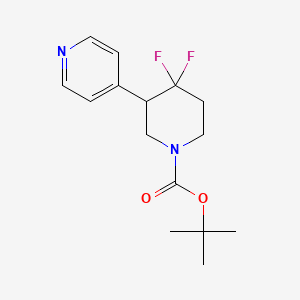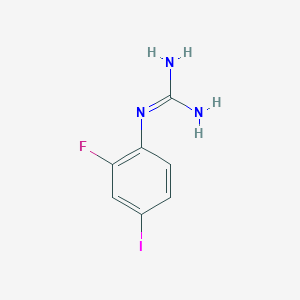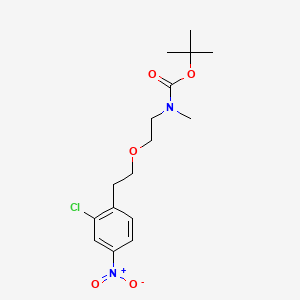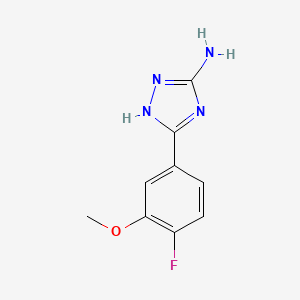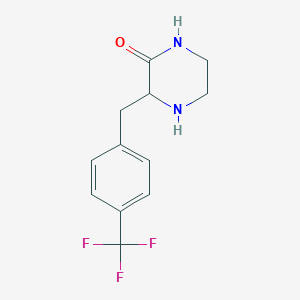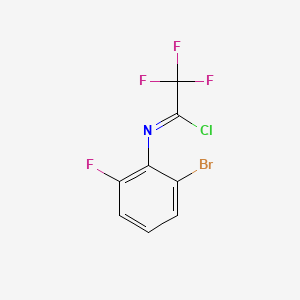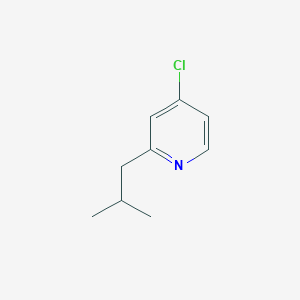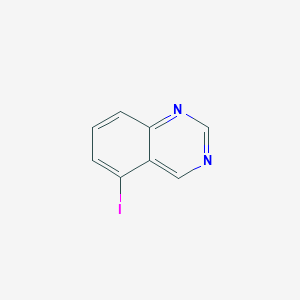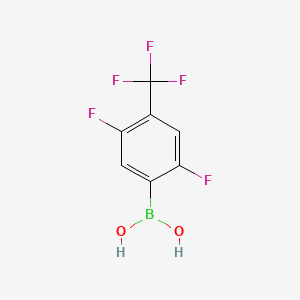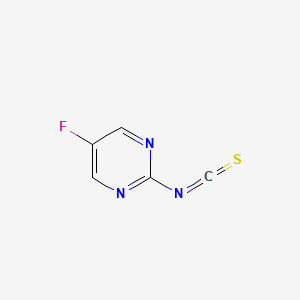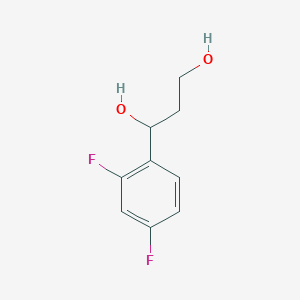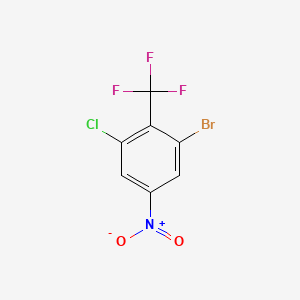
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is an aromatic compound with a complex structure It consists of a benzene ring substituted with bromine, chlorine, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene typically involves multiple steps. One common method includes the nitration of a benzene derivative followed by halogenation. For example, starting with a trifluoromethylbenzene, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid. Subsequent bromination and chlorination can be performed using bromine and chlorine in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques like recrystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: The nitro group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution.
Oxidation: The trifluoromethyl group can undergo oxidation under specific conditions to form carboxylic acids.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Bromine and chlorine with catalysts like iron or aluminum chloride.
Reduction: Tin and hydrochloric acid or catalytic hydrogenation.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Amines: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the trifluoromethyl group.
Scientific Research Applications
1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group stabilizes the intermediate anion, facilitating the substitution process . The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
- 1-Bromo-3-nitro-5-(trifluoromethyl)benzene
- 1-Chloro-3-nitro-5-(trifluoromethyl)benzene
- 1-Bromo-2-chloro-5-nitrobenzene
Uniqueness: 1-Bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene is unique due to the combination of its substituents, which impart distinct reactivity and properties. The presence of both bromine and chlorine atoms, along with the nitro and trifluoromethyl groups, makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C7H2BrClF3NO2 |
|---|---|
Molecular Weight |
304.45 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2BrClF3NO2/c8-4-1-3(13(14)15)2-5(9)6(4)7(10,11)12/h1-2H |
InChI Key |
XRFJWPUNGOMDPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



